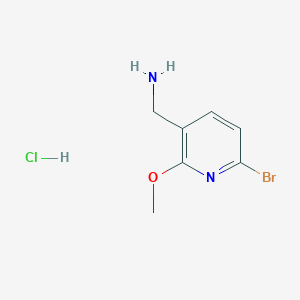(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13612189
Molecular Formula: C7H10BrClN2O
Molecular Weight: 253.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10BrClN2O |
|---|---|
| Molecular Weight | 253.52 g/mol |
| IUPAC Name | (6-bromo-2-methoxypyridin-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(4-9)2-3-6(8)10-7;/h2-3H,4,9H2,1H3;1H |
| Standard InChI Key | XWDRMIDYZDZDOU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=N1)Br)CN.Cl |
| Canonical SMILES | COC1=C(C=CC(=N1)Br)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride (CAS: 2055841-… ) is a hydrochloride salt derived from the corresponding primary amine. Its molecular formula is C₇H₁₀BrClN₂O, with a calculated molecular weight of 253.53 g/mol. The compound’s structure integrates a pyridine ring substituted at positions 2 (methoxy), 3 (aminomethyl), and 6 (bromo), with the amine group protonated as a hydrochloride salt .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2055841-… |
| Molecular Formula | C₇H₁₀BrClN₂O |
| Molecular Weight | 253.53 g/mol (calculated) |
| SMILES | COC1=C(C(CN)Br)C=CC=N1.Cl |
| Solubility (Predicted) | Moderately soluble in polar solvents |
The SMILES notation confirms the methoxy group at position 2, bromine at position 6, and the aminomethyl side chain at position 3, stabilized by hydrochloride salt formation .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step route starting from 6-bromo-2-methoxynicotinonitrile (CAS: 1805580-26-0), a key intermediate .
Step 1: Reduction of Nitrile to Primary Amine
6-Bromo-2-methoxynicotinonitrile undergoes catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduction to yield (6-bromo-2-methoxypyridin-3-yl)methanamine .
Step 2: Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility .
Purification and Quality Control
The final product is purified via recrystallization from ethanol/water mixtures, with HPLC purity typically exceeding 98% . Critical quality attributes include residual solvent levels (<0.1% for Class 2 solvents) and heavy metal content (<10 ppm) .
Pharmacological and Biomedical Research
Role in Drug Discovery
As a brominated pyridine derivative, this compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group allows further functionalization .
| Application | Mechanism |
|---|---|
| Kinase Inhibition | ATP-binding site modification |
| Antiviral Agents | Viral protease inhibition |
| CNS Therapeutics | Blood-brain barrier permeability |
| Hazard Statement | Precautionary Measure |
|---|---|
| H314: Skin corrosion | P280: Wear gloves/eye protection |
| H302: Toxicity if swallowed | P264: Wash hands after handling |
Industrial and Research Applications
Chemical Intermediate
The compound’s reactivity profile enables its use in:
-
Suzuki Couplings: Bromine substitution with aryl boronic acids.
-
Reductive Amination: Conversion to tertiary amines for drug candidates.
Patent Landscape
Regulatory and Environmental Impact
Environmental Fate
Predicted Log S (ESOL): −3.58, indicating low aqueous solubility and potential bioaccumulation . Mitigation strategies include hydrolysis under alkaline conditions to degrade the pyridine core.
Regulatory Compliance
Manufacturers must adhere to:
-
REACH: Registration required for production >1 ton/year.
-
TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .
Future Research Directions
Unexplored Therapeutic Avenues
-
Neuroinflammation: Targeting microglial activation via JNK pathway modulation.
-
Antibiotic Resistance: Hybrid molecules combining pyridine and β-lactam motifs.
Process Optimization
-
Continuous Flow Synthesis: To improve yield and reduce hazardous waste.
-
Enzymatic Resolution: For chiral variants using lipase-catalyzed reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume